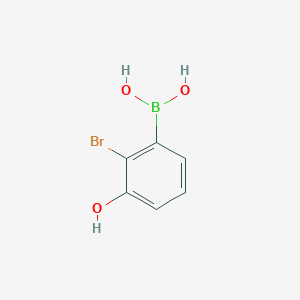

(2-Bromo-3-hydroxyphenyl)boronic acid

Description

Significance of Boronic Acids in Advanced Synthetic Methodologies

Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wikipedia.orgharvard.edu This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates, providing a powerful and versatile method for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids contribute to their widespread use in academic and industrial research, including the synthesis of pharmaceuticals and functional materials. mdpi.com Beyond the Suzuki-Miyaura coupling, boronic acids participate in a range of other important transformations, such as Chan-Lam amination, Petasis reaction, and oxidation reactions, further underscoring their significance as versatile synthetic intermediates. mdpi.com

Contextualization of Ortho- and Meta-Substituted Phenylboronic Acids in Chemical Synthesis

The position of substituents on the phenyl ring of a boronic acid profoundly influences its reactivity and physical properties. Ortho-substituted phenylboronic acids can exhibit unique reactivity due to steric hindrance and potential intramolecular interactions between the substituent and the boronic acid moiety. These interactions can influence the rate and selectivity of cross-coupling reactions. For instance, the presence of a coordinating group at the ortho position can lead to catalyst poisoning or, conversely, facilitate the reaction through a chelation-assisted mechanism.

Meta-substituted phenylboronic acids, on the other hand, often provide a balance between steric and electronic effects. The substituent at the meta position can electronically influence the reactivity of the boronic acid without imposing significant steric bulk around the reaction center. This makes them valuable building blocks in medicinal chemistry and materials science, where fine-tuning of electronic properties is crucial for achieving desired biological activity or material characteristics.

Research Trajectories for Multifunctional Arylboronic Acid Systems

Current research in the field of arylboronic acids is increasingly focused on the development and application of multifunctional systems. These are molecules that bear multiple, distinct reactive sites, allowing for sequential and site-selective transformations. The presence of different functional groups, such as halogens, hydroxyls, or amines, in addition to the boronic acid, opens up avenues for complex molecule synthesis through orthogonal chemical reactions. The strategic placement of these functionalities allows for the stepwise construction of intricate molecular frameworks, which is of paramount importance in drug discovery and the development of advanced materials. The investigation of such systems aims to expand the synthetic chemist's toolbox, enabling more efficient and elegant synthetic routes to novel compounds with tailored properties.

Properties

Molecular Formula |

C6H6BBrO3 |

|---|---|

Molecular Weight |

216.83 g/mol |

IUPAC Name |

(2-bromo-3-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C6H6BBrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H |

InChI Key |

UIJSOPKRNVUNGS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)O)Br)(O)O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Hydroxyphenyl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov (2-Bromo-3-hydroxyphenyl)boronic acid serves as a valuable substrate in these reactions, offering a handle for the introduction of a substituted aryl moiety into a wide range of organic molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryls, conjugated systems, and other complex organic architectures. nih.govlibretexts.org

In the context of this compound, the Suzuki-Miyaura coupling presents interesting questions of regioselectivity and chemoselectivity. The presence of both a bromine atom and a boronic acid group on the same aromatic ring allows for this compound to act as either the organohalide or the organoboron coupling partner.

The chemoselectivity of the coupling is highly dependent on the reaction conditions and the other coupling partner. For instance, when reacted with another arylboronic acid, the palladium catalyst will preferentially activate the carbon-bromine bond for oxidative addition, leading to the formation of a biaryl where the bromine atom has been replaced. Conversely, when reacted with an aryl halide, the boronic acid group will participate in the transmetalation step, resulting in a different biaryl product.

Studies on related substituted bromophenylboronic acids have shown that high selectivity can be achieved. For example, in the coupling of o-(or m-, or p-)chloromethyl bromobenzene (B47551) with arylboronic acids, palladium catalysts with specific ligands like PCy₃·HBF₄ have demonstrated high selectivity for the C(sp²)-Br bond coupling over the C(sp³)-Cl bond. nih.gov This highlights the ability to control which halide is activated based on the catalytic system.

Research on the regioselective Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has provided insights into the factors governing the position of coupling on a polyhalogenated substrate. beilstein-journals.orgnih.gov The order of substitution was determined by systematically reducing the amount of the boronic acid, revealing the relative reactivity of the different bromine atoms. beilstein-journals.orgnih.gov

While this compound itself is achiral, the stereochemical outcome of Suzuki-Miyaura reactions becomes critical when it is coupled with chiral partners or when the reaction creates a new stereocenter. The mechanism of the Suzuki-Miyaura coupling generally proceeds with retention of stereochemistry at the sp² carbon of the organoboron component. nih.gov

However, for reactions involving chiral secondary boronic esters or trifluoroborate salts, the stereochemical course can be more complex, proceeding through either a stereoretentive or stereoinvertive pathway for transmetalation. researchgate.net The choice of pathway can be influenced by the ligand, the substrate, and the reaction conditions. researchgate.net For instance, studies on B-alkyl Suzuki reactions have shown that the electronic properties of the phosphine (B1218219) ligand and the electrophilic coupling partner, as well as the steric properties of the alkylboron nucleophile, can independently influence the stereochemical outcome. nih.gov

In the context of atropisomerism, which arises from restricted rotation around a single bond, the Suzuki-Miyaura coupling can be used to synthesize axially chiral biaryls. beilstein-journals.orgresearchgate.net The regioselective and atropselective coupling of ortho-substituted phenylboronic acids with polyhalogenated pyridines has been shown to produce atropisomeric compounds, with the selectivity influenced by factors such as chelation effects from ortho-substituents. beilstein-journals.orgresearchgate.net

The choice of ligand on the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction efficiency, selectivity, and substrate scope. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the catalyst, particularly with less reactive organochlorides. libretexts.org

For example, the use of Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining the geometry of Z-alkenyl halides during coupling, minimizing Z-to-E isomerization. organic-chemistry.org In the case of ortho-substituted anilines, CataXCium A Pd G3 has been identified as a particularly effective catalyst system for the coupling of various boronic esters. nih.gov

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of iodobenzene (B50100) and 4-methylphenylboronic acid, demonstrating the significant impact the ligand can have on the yield of the reaction. researchgate.net

| Ligand | Yield (%) |

| None | 42 |

| A | 15 |

| B | 20 |

| C | 18 |

| D | 25 |

| E | 12 |

Data from a study on copper-catalyzed Suzuki-Miyaura reactions, illustrating the principle of ligand effects. researchgate.net

The ortho-hydroxyl and bromo substituents on this compound can significantly influence the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and the undesired side reaction of protodeboronation.

The ortho-hydroxyl group can participate in the reaction through a chelation effect, potentially influencing the geometry of the transition state and affecting selectivity. beilstein-journals.org Such chelation has been observed to be beneficial in certain Suzuki-Miyaura reactions. beilstein-journals.org

Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that reduces the yield of the desired cross-coupling product. nih.gov Electron-deficient arylboronic acids and those with certain ortho substituents are particularly prone to this pathway. nih.gov The presence of the ortho-hydroxyl group in this compound could potentially modulate its susceptibility to protodeboronation.

Studies on ortho-substituted phenylboronic acids have shown that the nature of the ortho-substituent can influence the reaction outcome. For instance, in the coupling with 3,4,5-tribromo-2,6-dimethylpyridine, an ortho-methoxyphenylboronic acid showed different selectivity compared to an ortho-chlorophenylboronic acid, suggesting a role for the ortho-substituent in the reaction mechanism. researchgate.net

Copper-Promoted Chan-Lam Coupling and Related C-Heteroatom Bond Formations

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-promoted or -catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org This reaction provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of aryl amines and aryl ethers. organic-chemistry.orgnih.gov

Given the presence of the hydroxyl group, this compound is well-suited to undergo intramolecular Chan-Lam type reactions, or it can react intermolecularly with amines or other alcohols. The reaction is typically carried out in the presence of a copper source, such as copper(II) acetate, and often in the presence of a base and an oxidant (frequently air). organic-chemistry.orgmarmacs.org

The mechanism of the Chan-Lam coupling is complex and still a subject of research, but it is believed to involve the formation of a copper-aryl species, followed by coordination of the heteroatom nucleophile and reductive elimination from a copper(III) intermediate to form the final product. organic-chemistry.orgwikipedia.org

The Chan-Lam coupling is known for its mild reaction conditions, often proceeding at room temperature and open to the air. wikipedia.orgmarmacs.org This makes it a highly practical method for the synthesis of a wide variety of compounds containing C-N and C-O bonds. Recent developments have expanded the scope of the reaction and improved its efficiency, including the use of electrochemical methods to drive the coupling. nih.gov

The table below provides examples of Chan-Lam coupling reactions with various arylboronic acids and amines, showcasing the versatility of this transformation.

| Arylboronic Acid | Amine/Alcohol | Product |

| Phenylboronic acid | Aniline | N-Phenylaniline |

| 4-Methoxyphenylboronic acid | Benzylamine | N-(4-Methoxybenzyl)aniline |

| 2-Naphthylboronic acid | Phenol (B47542) | 2-Phenoxynaphthalene |

Other Transition Metal-Catalyzed Cross-Coupling Processes

Beyond the well-established Suzuki-Miyaura coupling, this compound and its derivatives are versatile substrates in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of arylboronic acids is not limited to palladium catalysis, with rhodium, copper, iron, cobalt, platinum, and gold complexes also being employed to facilitate diverse chemical transformations. rsc.org

Rhodium catalysts, for example, are effective in promoting the addition of arylboronic acids to enones and aldehydes. rsc.org Copper-catalyzed processes have been successfully used for the formation of C-O, C-N, C-S, and C-Se bonds. rsc.org These reactions broaden the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Furthermore, recent studies have explored the use of other late transition metals in cross-coupling reactions involving boronic acids. rsc.org These include iron(II), cobalt(I), platinum(II), and gold(I) and (III) complexes. rsc.org The development of these alternative catalytic systems is driven by the desire for more sustainable and cost-effective synthetic methods, as well as the potential for novel reactivity and selectivity. The general mechanism for many of these metal-catalyzed cross-coupling reactions involves the transmetalation of the organic group from the boronic acid to the transition metal center. wikipedia.org

A plausible catalytic cycle for a palladium-catalyzed oxidative cross-coupling reaction between an aryl pinacol (B44631) boronate and an H-phosphonate is depicted below. This process, which results in the formation of aryl phosphorous compounds, highlights the synergistic action of a Pd catalyst, an additive, and an oxidant. rsc.org

| Step | Description |

| A | The Pd(II) complex reacts with the deprotonated H-phosphonate in the presence of an oxidant (e.g., Ag2CO3) to form intermediate B. rsc.org |

| B | Intermediate B associates with the arylpinacol boronate to yield intermediate C. rsc.org |

| C | Reductive elimination from intermediate C affords the desired coupling product and a Pd(0) species. rsc.org |

| D | The Pd(0) species is re-oxidized by the oxidant to regenerate the catalytically active Pd(II) complex. rsc.org |

It is important to note that the success of these coupling reactions can be influenced by the electronic and steric properties of the substrates. For instance, in some palladium-catalyzed phosphorylations, aryl pinacol boronates with certain substituents (e.g., 4-nitro, 4-methoxycarbonyl, 4-cyano, 2-chloro) failed to yield the desired products. rsc.org

Intramolecular Reactivity and Cyclization Pathways

The bifunctional nature of this compound, possessing a bromo, a hydroxyl, and a boronic acid group, presents opportunities for intramolecular reactions to construct heterocyclic ring systems. While specific examples of intramolecular cyclization involving this compound itself are not extensively documented in the provided results, the principles of such reactions can be inferred from related chemistries. For instance, intramolecular amidation of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid (PPA) or Lewis acids is a known method for synthesizing 2H-1,4-benzoxazin-3(4H)-ones. ias.ac.in This suggests the potential for the hydroxyl group of this compound to participate in similar ring-forming reactions under appropriate conditions.

Furthermore, intramolecular Suzuki-Miyaura cross-coupling reactions are a powerful strategy for the synthesis of macrocyclic peptides containing biaryl bridges. nih.gov This involves the reaction between a boronated peptide and a halogenated amino acid derivative on a solid support. nih.gov This precedent suggests that the bromo and boronic acid functionalities within the same molecule could potentially undergo an intramolecular coupling to form a strained ring system, although the feasibility of such a reaction with this compound would require further investigation.

Derivatization Reactions of the Boronic Acid Moiety

The boronic acid group is a versatile handle for a wide array of chemical transformations, allowing for its conversion into other functional groups or its use as a temporary protecting group.

This compound readily undergoes esterification with alcohols and diols to form boronic esters, also known as boronate esters. wikipedia.org The resulting cyclic esters, dioxaborolanes (5-membered rings) and dioxaborinanes (6-membered rings), are often more stable and easier to handle than the parent boronic acid. wikipedia.org This conversion is typically achieved through condensation reactions. Phenylboronic acid, for example, can self-condense to form a cyclic trimer called triphenylboroxin. wikipedia.org

Similarly, the boronic acid can react with amines to form boronic amides. A key application of this reactivity is the amidation reaction of a solid-supported boronic acid with anthraquinone (B42736) derivatives to synthesize anthraquinone-boronic acid hybrids. researchgate.net

The challenges associated with the solution-phase handling of boronic acids, such as solubility issues and their tendency to form oligomers, can be overcome by employing solid-phase synthesis techniques. researchgate.net A general approach involves immobilizing the boronic acid onto a suitable resin, such as a diethanolamine-functionalized polystyrene (DEAM-PS) resin. researchgate.net This immobilization facilitates derivatization reactions and simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound compound.

A significant advantage of this solid-phase approach is the ability to perform resin-to-resin transfer reactions (RRTR). researchgate.net This technique allows for the direct transfer of the derivatized boronic acid from one resin to another, eliminating the need for cleavage and subsequent re-attachment steps. researchgate.net This streamlined process is particularly valuable in the context of combinatorial chemistry for the generation of compound libraries. researchgate.net The utility of this methodology has been demonstrated in Suzuki cross-coupling and borono-Mannich reactions. researchgate.net Furthermore, Ugi multicomponent reactions on supported aminobenzeneboronic acids and other sequential reactions can be carried out efficiently using this solid-phase strategy. researchgate.net

The application of solid-phase synthesis has also been extended to the preparation of α-aminoboronic acid peptides. rsc.org By using a 1-glycerol polystyrene resin and standard Fmoc solid-phase peptide chemistry, complex molecules like bortezomib (B1684674) and ixazomib (B1672701) can be constructed without the need for extensive purification steps. rsc.org

Reactivity of the Bromo and Hydroxyl Substituents

The bromo and hydroxyl groups on the phenyl ring of this compound offer additional sites for chemical modification, further expanding its synthetic utility. The bromo group serves as a versatile synthetic handle, particularly for further derivatization through cross-coupling reactions. nih.gov For instance, it can participate in palladium-catalyzed reactions, such as the Miyaura borylation, to introduce another boronic ester group. wikipedia.org

The hydroxyl group can act as a nucleophile or be converted into other functional groups. In the context of aryne-induced three-component coupling reactions, a boronic acid can act as a surrogate for a hydroxide (B78521) ion upon activation with fluoride (B91410). nih.gov This highlights the potential for the hydroxyl group to participate in nucleophilic attack. While this specific example utilizes the boronic acid as the hydroxyl source, it underscores the types of transformations the hydroxyl group can undergo.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Hydroxyphenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. For (2-Bromo-3-hydroxyphenyl)boronic acid, a multi-nuclear NMR approach is essential for a comprehensive analysis.

Elucidation of Conformational Isomerism and Intramolecular Interactions

The presence of substituents on the phenyl ring can lead to conformational isomerism, primarily due to restricted rotation around the C-B bond. For this compound, the interplay between the bulky bromo group and the hydroxyl group at the ortho and meta positions, respectively, can influence the preferred conformation.

Intramolecular hydrogen bonding between the hydroxyl group and one of the oxygen atoms of the boronic acid group is a possibility. Such an interaction would stabilize a specific conformation and could be detected by NMR through changes in the chemical shift of the hydroxyl proton and potentially through-space Nuclear Overhauser Effect (NOE) correlations.

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Solid-State Structural Elucidation of the Compound and its Complexes

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related structures provides a strong basis for predicting its solid-state arrangement. Phenylboronic acids are known to form dimeric structures in the solid state through hydrogen bonds between their boronic acid functionalities.

For this compound, it is expected that the molecules would form centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules. The presence of the bromo and hydroxyl substituents would likely influence the packing of these dimeric units within the crystal lattice.

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Hydroxyphenyl Boronic Acid

Electronic Structure and Molecular Conformation Analysis

Computational studies on substituted phenylboronic acids, such as 3-cyanophenylboronic acid, have shown that the orientation of the hydroxyl groups on the boron atom leads to several possible conformers, including anti-syn, syn-anti, syn-syn, and anti-anti forms. researchgate.net The relative energies of these conformers are determined by a delicate balance of steric and electronic effects. For (2-Bromo-3-hydroxyphenyl)boronic acid, the presence of the ortho-bromo and meta-hydroxyl groups introduces additional steric and electronic factors that would influence the preferred conformation of the boronic acid group.

The analysis of the potential energy surface (PES) through quantum mechanical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), allows for the identification of the most stable conformers. researchgate.net For this compound, the bulky bromine atom at the ortho position would likely create steric hindrance, potentially favoring conformations where the B(OH)2 group is oriented away from it.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations can provide valuable descriptors of a molecule's reactivity. These parameters, derived from the molecular orbitals, offer a quantitative measure of where and how a molecule is likely to react.

Table 1: Key Reactivity Parameters

| Parameter | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the innermost vacant orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the electrostatic potential and identifies potential sites for nucleophilic or electrophilic attack. The carbon atom attached to the boron is expected to be a key reactive site. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Quantifies the overall electrophilic nature of the molecule. |

These parameters can be calculated using DFT and other quantum chemistry methods. The results of such calculations would reveal the influence of the bromo and hydroxyl substituents on the electronic properties of the phenylboronic acid core.

Investigation of Intramolecular Hydrogen Bonding and its Influence on Acidity and Reactivity

The presence of a hydroxyl group at the 3-position and a boronic acid group at the 1-position allows for the possibility of intramolecular hydrogen bonding in this compound. This non-covalent interaction can significantly impact the molecule's properties.

Specifically, an intramolecular hydrogen bond could form between the hydrogen of the hydroxyl group and one of the oxygen atoms of the boronic acid group, or between a hydrogen of the boronic acid group and the oxygen of the hydroxyl group. The formation of such a hydrogen bond can lock the molecule into a more rigid conformation. mdpi.com

The strength of this intramolecular hydrogen bond can be estimated using computational methods like the molecular tailoring approach (MTA). mdpi.com This interaction can influence the acidity (pKa) of both the phenolic hydroxyl group and the boronic acid. Generally, intramolecular hydrogen bonding can decrease the acidity of the hydrogen-bond donor group. nih.gov For example, in 2-hydroxybenzoic acid, the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups leads to a lower melting point compared to its para-isomer, where this interaction is absent. chemistryguru.com.sg

Furthermore, the presence of an intramolecular hydrogen bond can affect the reactivity of the boronic acid group in reactions like the Suzuki-Miyaura coupling by altering the electron density and accessibility of the boron atom.

Mechanistic Modeling of Key Reactions (e.g., Transmetalation, Protodeboronation)

Boronic acids are cornerstone reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the mechanisms of the key steps in this and other reactions is crucial for optimizing reaction conditions and predicting outcomes.

Transmetalation: This is a critical step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the aryl group from the boron atom to the palladium center. researchgate.netrsc.org Mechanistic studies, often supported by DFT calculations, have revealed that this process can proceed through different pathways. The "oxo-palladium" pathway and the "boronate" pathway are two prominent models. researchgate.netprinceton.edu The presence of substituents on the phenylboronic acid can influence the rate and preferred pathway of transmetalation. For this compound, the electronic effects of the bromo and hydroxyl groups would play a role in the kinetics of this step.

Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 2-bromo-3-hydroxyphenol) and boric acid. nih.gov This side reaction reduces the yield of the desired cross-coupling product. Computational studies have developed algorithms to predict the rate of protodeboronation based on DFT calculations. cam.ac.uknih.govacs.org These models consider multiple mechanistic pathways, and the activation energies for each can be calculated to determine the most likely route for a given boronic acid. nih.govacs.org The electronic nature of the substituents is a key factor; electron-withdrawing groups can influence the susceptibility to protodeboronation.

Comparison of Ortho-, Meta-, and Para-Substitution Effects on Electronic Properties

The position of substituents on the phenyl ring of a phenylboronic acid has a profound impact on its electronic properties and, consequently, its reactivity and acidity. researchgate.net

Table 2: Comparison of Substituent Position Effects

| Position | General Electronic Effect on Phenylboronic Acid | Expected Impact on this compound |

| Ortho | Strong steric and electronic effects due to proximity to the boronic acid group. Can influence the conformation of the B(OH)2 group and participate in intramolecular interactions. researchgate.net | The ortho-bromo group will exert a significant steric and electron-withdrawing inductive effect. |

| Meta | Primarily exerts an inductive effect, influencing the electron density of the ring and the boron atom. vaia.com | The meta-hydroxyl group will have an electron-withdrawing inductive effect and an electron-donating resonance effect, influencing the overall electronic character of the ring. |

| Para | Exerts both inductive and resonance effects, which can be transmitted effectively to the boronic acid group through the aromatic system. libretexts.org | A para-substituent would have a more direct resonance interaction with the boronic acid group. |

Studies have shown that for substituted phenylboronic acids, there is often a good correlation between the acidity and the Hammett equation for meta- and para-substituted compounds. researchgate.netdntb.gov.ua However, ortho-substituted compounds often deviate from this correlation due to steric hindrance and direct intramolecular interactions. researchgate.net In the case of this compound, the combination of an ortho- and a meta-substituent creates a complex electronic environment. Computational analysis is essential to disentangle the individual and combined effects of these substituents on the molecule's properties.

Applications of 2 Bromo 3 Hydroxyphenyl Boronic Acid in Complex Organic Synthesis

Building Block for the Synthesis of Diverse Biaryl and Heteroaromatic Compounds

The most prominent application of (2-Bromo-3-hydroxyphenyl)boronic acid is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for synthesizing biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. The presence of both a boronic acid and a bromine atom on the same molecule allows for selective and sequential couplings. For instance, the boronic acid can react first under one set of conditions, leaving the bromo group intact for a subsequent, different coupling reaction.

The hydroxyl group adds another layer of synthetic utility. It can direct the regioselectivity of reactions and can be used as a handle for further functionalization or to form intramolecular hydrogen bonds that influence the conformation and reactivity of the molecule. This ortho-bromo-meta-hydroxy substitution pattern is particularly useful in the synthesis of substituted benzofurans. The synthesis can proceed through an initial coupling reaction followed by an intramolecular cyclization, where the hydroxyl group plays a key role.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ / Base | Substituted 2-hydroxybiphenyl |

| This compound | Heteroaryl Halide (e.g., 2-bromopyridine) | Pd(dppf)Cl₂ / Base | Substituted 2-hydroxy-heteroarylbenzene |

This table represents generalized examples of Suzuki-Miyaura reactions. Specific conditions and yields vary based on the substrates and catalysts used.

Research has demonstrated the broad applicability of Suzuki-Miyaura couplings for creating C-C bonds to produce conjugated systems like styrenes and biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a cornerstone of modern organic synthesis.

Precursor in the Total Synthesis of Natural Products and Analogues

While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in readily available literature, the structural motif it provides is relevant to various natural product classes. Arylboronic acids, in general, are crucial intermediates in the synthesis of complex molecules, including natural products. The unique substitution pattern of this compound makes it a potential precursor for natural products containing substituted biphenyl (B1667301) or benzofuran (B130515) cores. For example, many natural products feature a benzofuran skeleton, which exhibits a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds often involves the construction of a substituted phenol (B47542), which can then be cyclized to form the benzofuran ring system.

Role in Modular and Convergent Synthetic Strategies

Modular and convergent syntheses are approaches that build complex molecules from smaller, pre-assembled fragments. This strategy is often more efficient and flexible than linear synthesis. Boronic acids are exceptionally well-suited for these strategies due to the reliability and functional group tolerance of reactions like the Suzuki-Miyaura coupling.

This compound, with its multiple reaction sites, is an ideal candidate for modular synthesis. A synthetic route could involve the separate synthesis of two complex fragments, one to be coupled at the boronic acid position and another at the bromine position. This allows for the rapid generation of a library of analogues by simply varying the constituent building blocks. Recently, boronic acids have been used in three-component assembly processes to create modular fluorescent dye platforms, highlighting their utility in building diverse molecular structures from simple starting materials.

Utilization in the Construction of Advanced Materials and Functional Molecules

The application of specific boronic acids like this compound in advanced materials is an emerging area of research. Boronic acid-containing compounds are being explored for their use in sensors, polymers, and organic electronics. For example, some boronic acid derivatives can act as chemosensors for carbohydrates like glucose.

The development of boronic acid-based fluorescent dyes is another area of interest. These dyes can be synthesized in a modular fashion, allowing for the tuning of their photophysical properties. The resulting molecules have shown potential in bioimaging applications, such as staining specific cellular components. While direct applications of this compound in this context are not widely reported, its structure provides a scaffold that could be incorporated into such functional molecules.

Development of Novel Reagents and Catalytic Systems Involving Boronic Acid Scaffolds

Boronic acids and their derivatives are not only building blocks but can also serve as catalysts or as the basis for new reagent development. Boronic acid catalysis is a growing field where the boronic acid moiety activates substrates, particularly those containing hydroxyl groups, for subsequent reactions. This can involve either electrophilic or nucleophilic activation.

Furthermore, the structure of this compound could be modified to create novel ligands for metal-based catalysts or to form unique organocatalytic systems. The combination of the boronic acid, hydroxyl group, and bromine atom offers multiple points for modification and coordination to a metal center. The development of borinic acids and their chelated derivatives from boronic acid precursors is one such avenue, leading to compounds with applications in catalysis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving (2-bromo-3-hydroxyphenyl)boronic acid?

- Methodology : Optimize reaction variables such as palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., THF, dioxane). Use design-of-experiment (DoE) frameworks to evaluate combinatorial parameters (e.g., 3,696 possible combinations in one study) .

- Key Considerations : Monitor regioselectivity due to steric effects from bromine and hydroxyl substituents. Confirm product purity via HPLC or NMR.

Q. How can impurities in this compound be quantified at trace levels (≤1 ppm)?

- Methodology : Employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity. Use triple quadrupole systems to detect underivatized boronic acids, avoiding time-consuming derivatization steps .

- Validation : Follow ICH guidelines for linearity, accuracy, and robustness. Include spike-recovery experiments in drug substance matrices.

Q. What spectroscopic techniques are suitable for characterizing boronic acid dehydration/trimerization artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.